molecular formula C10H21Cl B13652957 4-(Chloromethyl)-4-methyloctane

4-(Chloromethyl)-4-methyloctane

Cat. No.: B13652957
M. Wt: 176.72 g/mol
InChI Key: NGUJZDIXGCBTFR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-methyloctane is an organic compound characterized by the presence of a chloromethyl group and a methyl group attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methyloctane typically involves the chloromethylation of 4-methyloctane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-methyloctane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-4-methyloctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methyloctane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-4-methyloctane is unique due to its aliphatic structure, which provides different reactivity and properties compared to aromatic or heterocyclic compounds with chloromethyl groups. This uniqueness makes it valuable for specific applications where aliphatic characteristics are desired.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

4-(chloromethyl)-4-methyloctane

InChI

InChI=1S/C10H21Cl/c1-4-6-8-10(3,9-11)7-5-2/h4-9H2,1-3H3

InChI Key

NGUJZDIXGCBTFR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCC)CCl

Origin of Product

United States

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